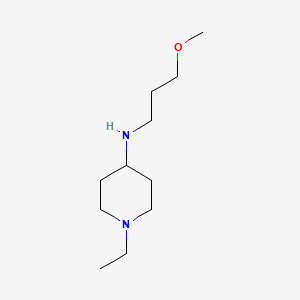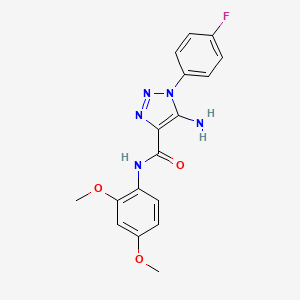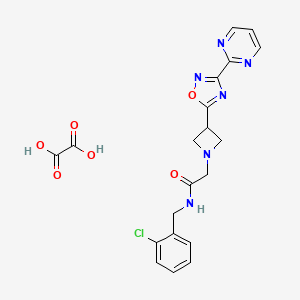
4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
The compound and its derivatives have been extensively researched for their potential as enzyme inhibitors. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated for their inhibitory activities against kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway which is relevant to neurodegenerative diseases. These compounds demonstrated high-affinity inhibition in vitro and showed potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Anti-Inflammatory and Analgesic Properties
Research into the synthesis and characterization of celecoxib derivatives, including those related to benzenesulfonamides, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that the compound and its derivatives could be developed into therapeutic agents with a broad spectrum of action (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored for their applications in photodynamic therapy (PDT). Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable potential candidates as Type II photosensitizers for cancer treatment in PDT (M. Pişkin et al., 2020).
COX-2 Inhibition for Pain and Arthritis
The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has been explored for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. These studies have led to the identification of potent, highly selective, and orally active COX-2 inhibitors, which could be beneficial for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Antimicrobial and UV Protection Applications
Compounds containing the benzenesulfonamide moiety have also been investigated for their application in dyeing cotton fabrics, offering simultaneous dyeing and easy patronage finishing. These compounds provide the fabric with excellent fastness properties, UV protection, and antibacterial properties, highlighting their potential use in functional textiles (H. Mohamed et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
4-fluoro-2-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2S2/c1-12-10-15(20)6-7-17(12)29(26,27)24-9-8-16-11-28-18(25-16)13-2-4-14(5-3-13)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRYQQRIHDYXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)


![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)
![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)
